N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}-3-methoxybenzamide
Overview
Description
N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}-3-methoxybenzamide is a useful research compound. Its molecular formula is C19H22N2O5 and its molecular weight is 358.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 358.15287181 g/mol and the complexity rating of the compound is 459. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Molecular Structure and Intermolecular Interactions
N-{3-[(2,4-dimethoxyphenyl)amino]-3-oxopropyl}-3-methoxybenzamide's molecular structure and intermolecular interactions can be studied using computational and X-ray crystallographic methods. For instance, Karabulut et al. (2014) explored the molecular structure of a similar compound, N-3-hydroxyphenyl-4-methoxybenzamide, highlighting the impact of intermolecular interactions on molecular geometry. Such studies are crucial for understanding the physical and chemical properties of benzamide derivatives (Karabulut et al., 2014).
Antioxidant and Neuroprotective Properties
Research indicates that derivatives of benzamides, including compounds structurally similar to this compound, possess significant antioxidant and neuroprotective properties. Hur et al. (2013) synthesized benzamide analogs and tested their cytoprotective effects against oxidative stress, demonstrating their potential as neuroprotective agents (Hur et al., 2013).
Applications in Polymer Synthesis
Benzamide derivatives are also used in the synthesis of novel polymers. Butt et al. (2005) synthesized new diamines, including benzamide derivatives, which were polymerized with various anhydrides to create unique polymers with desirable properties for specific applications (Butt et al., 2005).
Role in Enhancing Antioxidant Properties
Further research by Perin et al. (2018) involved preparing a range of N-arylbenzamides with varying methoxy and hydroxy groups. Their study revealed that these compounds exhibited improved antioxidative properties, suggesting potential applications in designing potent antioxidants (Perin et al., 2018).
Use in Medicinal Chemistry
In medicinal chemistry, 3-methoxybenzamide, a related compound, has been studied for its ability to inhibit cell differentiation, demonstrating potential for in vivo control of immune responses. This application could be significant in developing treatments for various diseases (Broomhead & Hudson, 1985).
Psychoactive Compound Research
Podolsky et al. (2017) studied the psycho- and neurotropic properties of benzamide derivatives in vivo, identifying compounds with specific sedative and anti-amnesic effects. This research is crucial for the development of new psychoactive drugs (Podolsky et al., 2017).
Properties
IUPAC Name |
N-[3-(2,4-dimethoxyanilino)-3-oxopropyl]-3-methoxybenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c1-24-14-6-4-5-13(11-14)19(23)20-10-9-18(22)21-16-8-7-15(25-2)12-17(16)26-3/h4-8,11-12H,9-10H2,1-3H3,(H,20,23)(H,21,22) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKRNMUMUUXBAOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)CCNC(=O)C2=CC(=CC=C2)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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